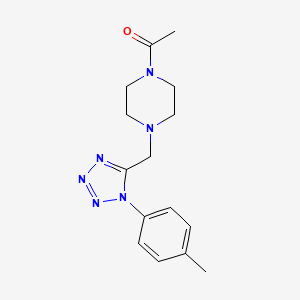
1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone" is a derivative of piperazine featuring a tetrazole ring and a ketone functional group. Piperazine derivatives are known for their biological activities and are often explored for their potential as pharmaceutical agents. The tetrazole moiety is a bioisostere for the carboxylate group and is frequently found in drug molecules due to its stability and ability to mimic the function of carboxylic acids in biological systems.
Synthesis Analysis
The synthesis of piperazine derivatives with a tetrazole ring can be achieved through various methods. For instance, a series of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones were synthesized with excellent yields by reacting 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanones with allyl bromide and triethylamine in acetonitrile under a nitrogen atmosphere . This method showcases the versatility of piperazine derivatives in undergoing substitution reactions to introduce various functional groups, including the tetrazole ring.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques. In the case of the synthesized compounds mentioned in the provided papers, spectral data such as FT-IR, 1H NMR, 13C NMR, and HSQC were used to characterize the substances . These techniques provide detailed information about the molecular framework and the substitution pattern on the piperazine ring and the tetrazole moiety.
Chemical Reactions Analysis
Piperazine derivatives can participate in a range of chemical reactions. For example, electrochemical synthesis based on the oxidation of piperazine derivatives in the presence of nucleophiles has been reported . The electrochemically generated p-quinone imine from the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone participates in a Michael addition reaction with 2-SH-benzazoles, leading to disubstituted products . This demonstrates the reactivity of piperazine derivatives under electrochemical conditions and their potential to form complex structures through nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by the substituents attached to the piperazine ring. The presence of the tetrazole ring and other substituents like the phenylsulfonyl group can significantly affect the compound's solubility, stability, and reactivity. For instance, the synthesized tetrazole-piperazinesulfonamide hybrid compounds exhibited significant growth inhibitory activity against various cancer cell lines, indicating that the introduction of these functional groups can enhance the biological activity of the compound . The solubility and stability of these compounds are crucial for their potential use as pharmaceutical agents, and these properties are often optimized during the drug development process.
Aplicaciones Científicas De Investigación
Pain Management
1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has been explored for its potential in pain management. A study by J. Díaz et al. (2020) investigated a series of compounds, including EST64454, a derivative of this compound, as a σ1 receptor antagonist for treating pain. The study highlights its high solubility and metabolic stability, making it a promising candidate for pain management (J. Díaz et al., 2020).
Antimicrobial Agents
Research by Z. Zaidi et al. (2021) synthesized derivatives of 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone as potential antimicrobial agents. These compounds demonstrated efficacy against various microbial strains, some even outperforming conventional medicines (Z. Zaidi et al., 2021).
Synthesis and Characterization of Novel Compounds
A study by M. A. Bhat et al. (2018) involved the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, derived from this compound. The study focused on the efficient method of synthesis and characterization of these compounds (M. A. Bhat et al., 2018).
Antibacterial, Antifungal, and Cytotoxic Activities
Lin-Ling Gan et al. (2010) synthesized azole-containing piperazine derivatives, including variants of 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone. These compounds displayed moderate to significant antibacterial and antifungal activities, with some showing notable antimicrobial efficacy against various strains (Lin-Ling Gan et al., 2010).
Electrochemical Synthesis
Amani and Nematollahi (2012) reported the electrochemical synthesis involving the oxidation of derivatives of 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone. This study presented a novel approach to synthesizing arylthiobenzazoles, contributing to the field of organic electrochemistry (A. Amani & D. Nematollahi, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-12-3-5-14(6-4-12)21-15(16-17-18-21)11-19-7-9-20(10-8-19)13(2)22/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKHTZCVYXIWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

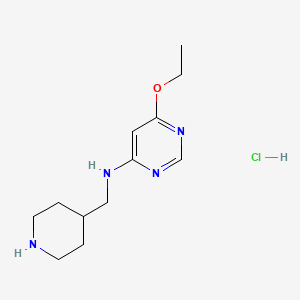
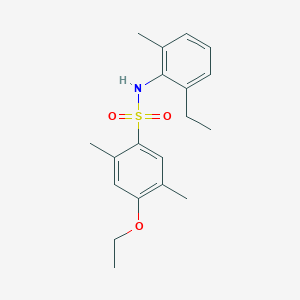
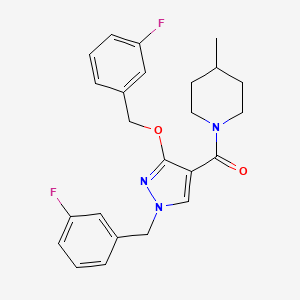
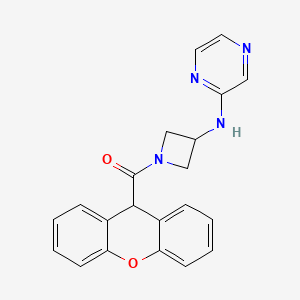

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B3002682.png)

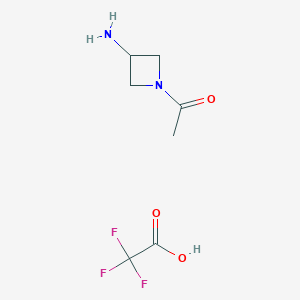
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone](/img/structure/B3002686.png)
![7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3002688.png)
![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B3002689.png)
![N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B3002690.png)
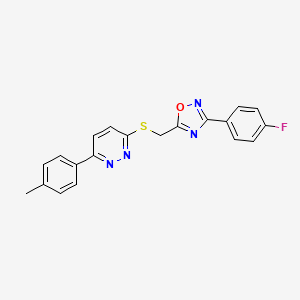
![3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3002693.png)